N-(2-(Indolin-1-yl)phenyl)acetamide
Overview
Description
N-(2-(Indolin-1-yl)phenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring fused with a phenylacetamide moiety, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)acetamide typically involves the acylation of 2,3-dihydroindole derivatives. One common method is the reaction of 2,3-dihydroindole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Dihydroindole derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(Indolin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole: A precursor in the synthesis of N-(2-(Indolin-1-yl)phenyl)acetamide.
Oxindole: An oxidized derivative of indole with potential biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
This compound is unique due to its specific combination of an indole ring and a phenylacetamide moiety. This structure imparts distinct biological activities and potential therapeutic applications that may not be observed in other indole derivatives.
Properties
CAS No. |
71971-51-2 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O/c1-12(19)17-14-7-3-5-9-16(14)18-11-10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) |
InChI Key |
UZRZTGLFHQOVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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